

Unveiling Cudc-305: A Technical Guide to a Novel HSP90 Inhibitor

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Compound of Interest

Compound Name: Cudc-305

Cat. No.: B1193811

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **Cudc-305** (also known as Debio 0932), a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). **Cudc-305** belongs to the novel imidazopyridine class of HSP90 inhibitors and has demonstrated significant anti-proliferative and pro-apoptotic activities across a broad range of cancer cell lines and in preclinical tumor models.^{[1][2]}

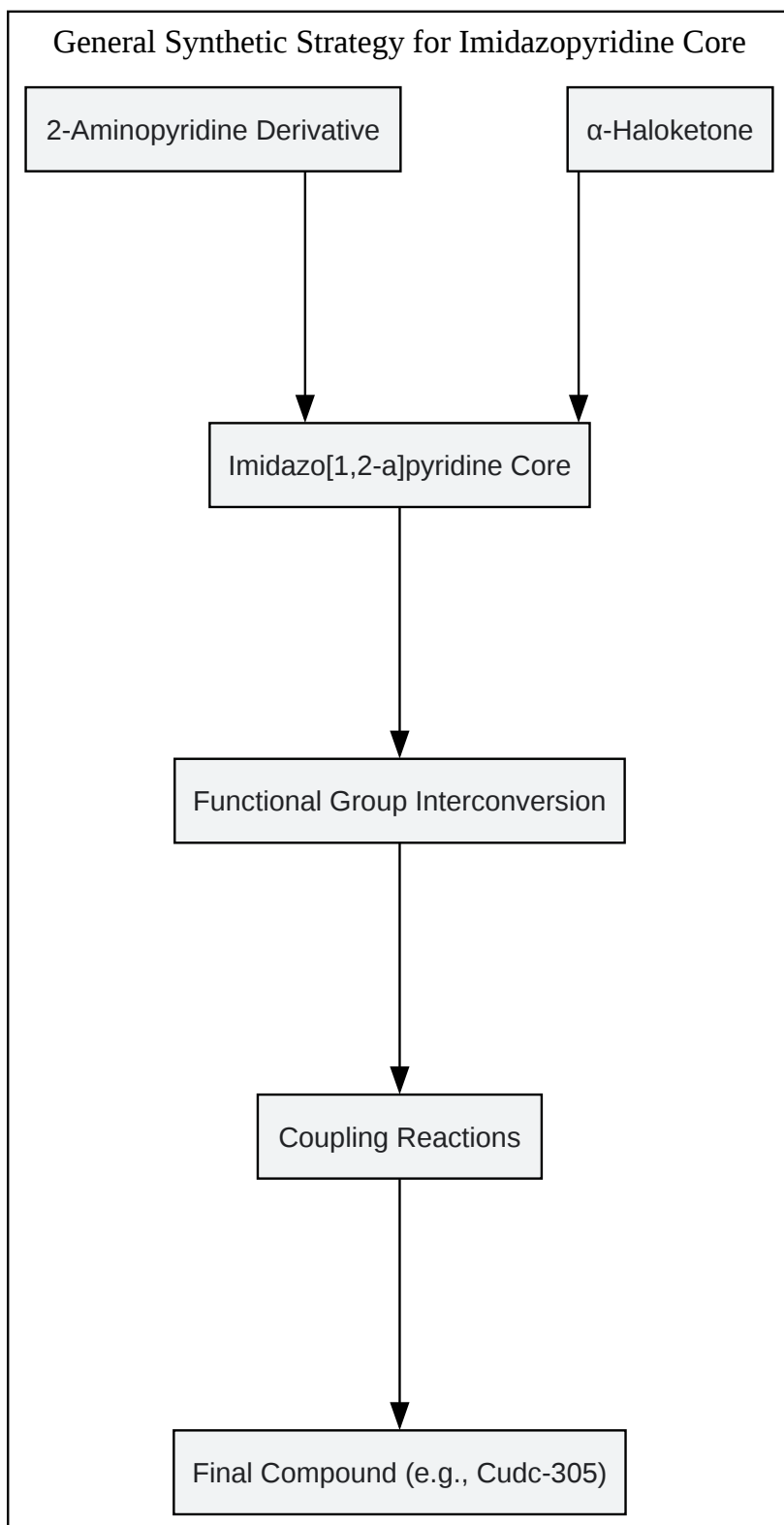
Discovery and Rationale

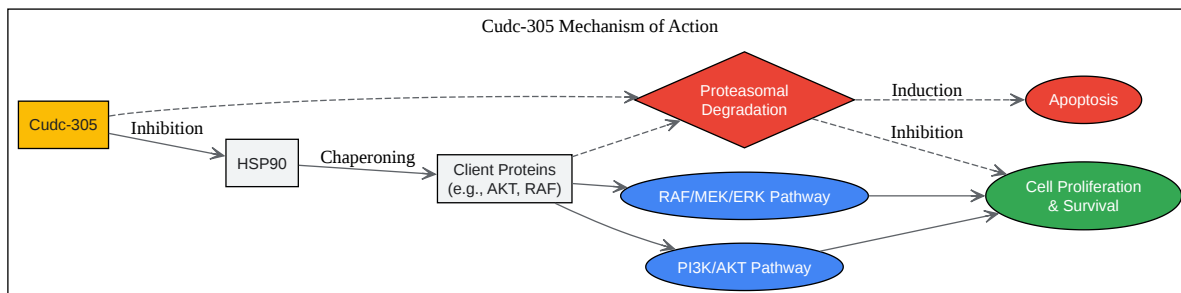
Cudc-305 was identified through a focused drug discovery program aimed at developing novel HSP90 inhibitors with favorable pharmacological properties.^{[1][2]} HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to cancer cell growth, survival, and proliferation. By inhibiting HSP90, **Cudc-305** disrupts the function of these client proteins, leading to their degradation and ultimately inducing cancer cell death. This multi-targeted approach makes HSP90 an attractive therapeutic target in oncology.

Synthesis of Cudc-305

While the specific, detailed synthetic route for **Cudc-305** is proprietary and not publicly disclosed, it is described as a synthetic compound belonging to the imidazopyridine class.^{[1][2]} The synthesis of related imidazo[1,2-a]pyridine derivatives often involves the condensation of a

2-aminopyridine with an α -haloketone or a related three-carbon component, followed by subsequent functional group manipulations to arrive at the final complex molecule. A general plausible synthetic approach is outlined below.





Fluorescence Polarization Assay Workflow

Prepare Reagents
(HSP90, Cudc-305, Buffer)



Incubate HSP90 and Cudc-305



Add Fluorescent Probe



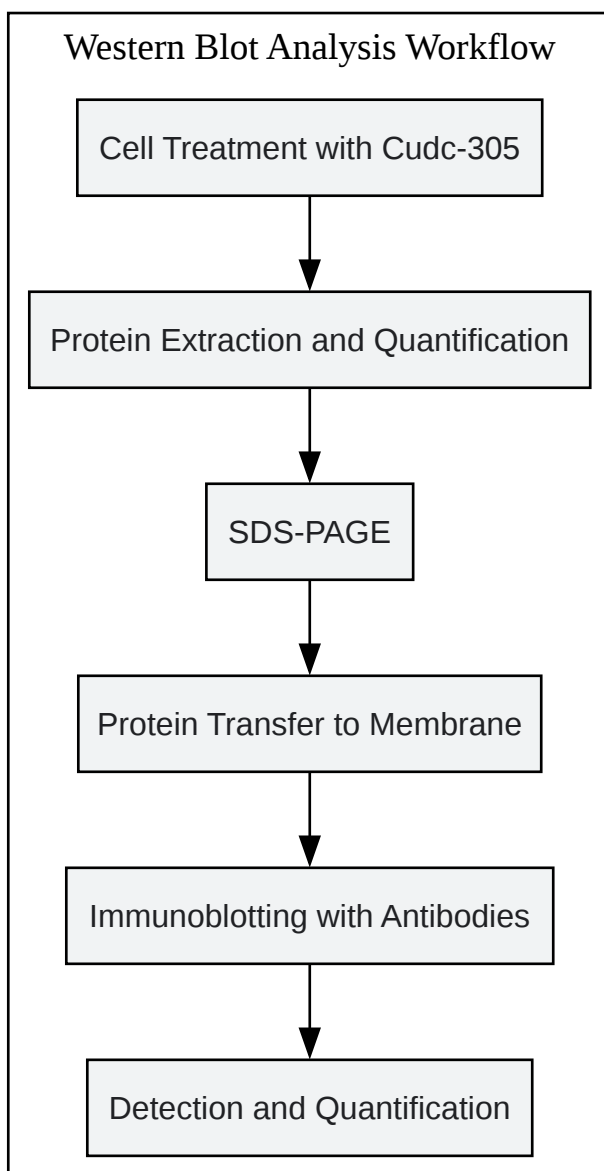
Incubate to Equilibrium



Measure Fluorescence Polarization



Data Analysis (IC₅₀)



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References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CUDC-305, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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